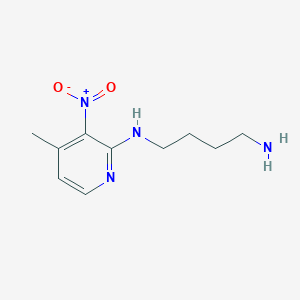
N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine is a chemical compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group attached to a pyridine ring, along with a butane-1,4-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine typically involves the nitration of 4-methylpyridine to form 4-methyl-3-nitropyridine . This intermediate is then subjected to a series of reactions to introduce the butane-1,4-diamine moiety. The reaction conditions often involve the use of organic solvents and specific reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and diamines, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group and the diamine moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine include:
4-methyl-3-nitropyridine: A precursor in the synthesis of the target compound.
N-(4-methyl-3-nitropyridin-2-yl)acetamide: Another derivative with similar structural features.
3-nitropyridine: A related compound with different substitution patterns.
Uniqueness
The uniqueness of N’-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N'-(4-methyl-3-nitropyridin-2-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H16N4O2/c1-8-4-7-13-10(9(8)14(15)16)12-6-3-2-5-11/h4,7H,2-3,5-6,11H2,1H3,(H,12,13) |
Clave InChI |
FRKOBDFGBQGALQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)NCCCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


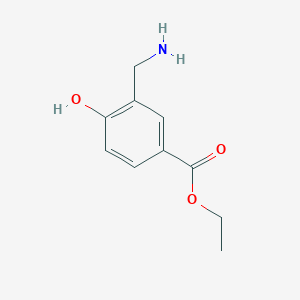
![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)

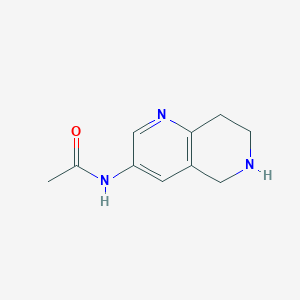
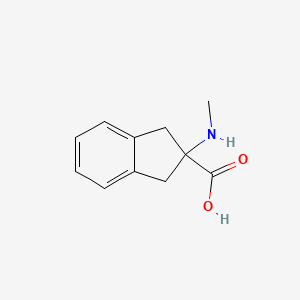
![2-[(1-Phenylethylamino)methyl]aniline](/img/structure/B13873716.png)
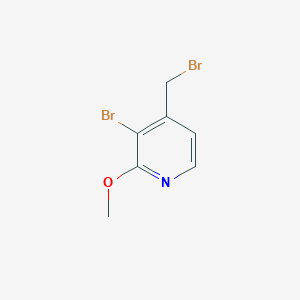
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
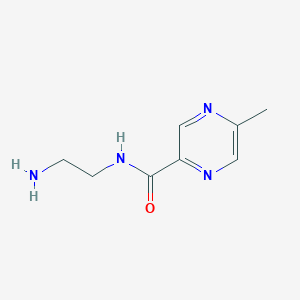
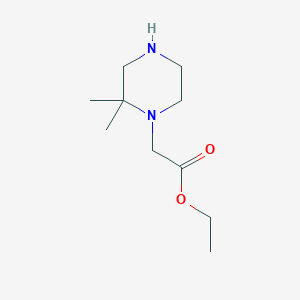

![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

